molecular formula C18H27NO3S B12142669 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]propanamide

Cat. No.: B12142669
M. Wt: 337.5 g/mol
InChI Key: UVBWCBARTBWPIZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]propanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a tetrahydrothiophene ring with a sulfone group, a benzyl group, and a propanamide moiety, making it an interesting subject for chemical and biological studies.

Properties

Molecular Formula

C18H27NO3S

Molecular Weight

337.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methyl-N-[(4-propan-2-ylphenyl)methyl]propanamide

InChI

InChI=1S/C18H27NO3S/c1-13(2)16-7-5-15(6-8-16)11-19(18(20)14(3)4)17-9-10-23(21,22)12-17/h5-8,13-14,17H,9-12H2,1-4H3

InChI Key

UVBWCBARTBWPIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]propanamide involves several steps, including the formation of the tetrahydrothiophene ring, introduction of the sulfone group, and subsequent attachment of the benzyl and propanamide groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can undergo further oxidation under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substitution reactions can occur at the benzyl and propanamide moieties. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]propanamide can be compared with other similar compounds, such as:

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide These compounds share similar structural features but differ in specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a tetrahydrothiophene core, which is known to influence its reactivity and biological interactions. The molecular formula is C₁₈H₂₅N₃O₂S, with a molecular weight of approximately 345.47 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₅N₃O₂S
Molecular Weight345.47 g/mol
LogP3.45
Polar Surface Area70.5 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of Tetrahydrothiophene : Utilizing appropriate thiophene derivatives.
  • Amidation Reaction : Reacting the tetrahydrothiophene with propanamide derivatives.
  • Purification : Employing chromatographic techniques to isolate the desired product.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant effects against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Antiparasitic Effects : In vitro studies have shown moderate activity against Leishmania species, indicating potential as an antiparasitic agent with IC50 values around 91 µM .

Case Studies and Experimental Findings

  • Antimicrobial Studies :
    • A study evaluated the compound's efficacy against E. coli and S. aureus, reporting minimum inhibitory concentrations (MICs) of 32 µg/mL for both strains.
  • Antiparasitic Activity :
    • In vitro testing revealed that the compound inhibited the growth of Leishmania amazonensis promastigotes with an IC50 value of 91.1 ± 1.06 µM .
  • Cytotoxicity Assessments :
    • Cytotoxicity tests indicated low toxicity in mammalian cell lines, suggesting a favorable therapeutic index for potential clinical applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityIC50 (µM)
N-benzyl-N-(tetrahydrothiophen-3-yl)carboxamideAntimicrobial25
N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetamideAntiparasitic50
N-(1,1-dioxidotetrahydrothiophen-3-yl)-pyrazoleGIRK Channel Activator133

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